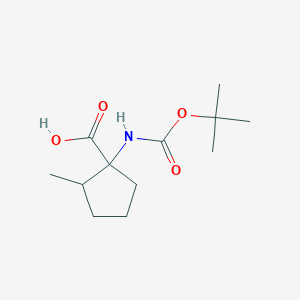

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid

Vue d'ensemble

Description

“1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . It is also known as 1-(Boc-Amino)cyclohexanecarboxylic Acid . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .

Synthesis Analysis

The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is white to light yellow in color and appears as a powder or crystal . It should be stored under inert gas at a temperature between 0-10°C .Applications De Recherche Scientifique

CC(C)(C)OC(=O)NC1(CCCCC1)C(O)=O\text{CC(C)(C)OC(=O)NC1(CCCCC1)C(O)=O}CC(C)(C)OC(=O)NC1(CCCCC1)C(O)=O

.Peptide Synthesis

1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid is commonly used as an N-protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino group during peptide assembly. Researchers incorporate Boc-protected amino acids into peptide chains, allowing stepwise elongation while preventing unwanted side reactions. After peptide synthesis, the Boc group can be selectively removed to reveal the free amino group for further modifications or functionalization .

Ionic Liquids

A fascinating application involves the preparation of amino acid ionic liquids (AAILs) derived from Boc-protected amino acids. These room-temperature ionic liquids exhibit unique properties due to their multiple reactive groups. Researchers have synthesized AAILs using Boc-protected amino acids, including 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid. These AAILs find use in organic synthesis, catalysis, and green chemistry .

Recycling and Reusability

In a model reaction, the ionic liquid [emim][Boc-Ala] (where [emim] represents the 1-ethyl-3-methylimidazolium cation) containing Boc-protected alanine demonstrated recyclability. It could be reused at least four times without significant loss of efficiency. This property highlights the potential for sustainable and efficient processes using Boc-protected amino acids .

Derivatization of Amino Acids

Researchers have explored the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate. By optimizing reaction conditions, they achieved efficient derivatization. Such derivatives serve as intermediates in drug development, bioconjugation, and other chemical transformations .

Solid-Phase Peptide Synthesis

1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid is compatible with solid-phase peptide synthesis (SPPS). During SPPS, the Boc group facilitates peptide elongation on a solid support, enabling the construction of complex peptides and proteins .

Drug Design and Bioactive Peptides

The Boc-protected form of this amino acid contributes to the design and synthesis of bioactive peptides and peptidomimetics. Researchers explore its incorporation into peptide-based drugs, receptor ligands, and enzyme inhibitors .

Polymer Chemistry

Boc-protected amino acids, including 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid, find applications in polymer chemistry. They serve as monomers for the preparation of functionalized polymers with tailored properties .

Prodrug Development

The Boc group can be strategically incorporated into drug molecules as a prodrug strategy. By masking the active functional groups, prodrugs enhance solubility, stability, and targeted delivery. Researchers explore Boc-protected amino acids for prodrug design .

Safety and Hazards

Orientations Futures

The use of Boc-AAILs in peptide synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an interesting future direction .

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of amino acids . Amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways .

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound, being a Boc-protected amino acid, is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It’s known that the compound is a solid at 20°c and should be stored under inert gas in a refrigerated condition (0-10°c) . It’s also known to be air and heat sensitive .

Result of Action

The result of the action of 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid is the formation of dipeptides . Dipeptides are molecules consisting of two amino acids joined by a single peptide bond. They play various roles in biological systems, including cell signaling and metabolism .

Action Environment

The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Propriétés

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-5-7-12(8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFDGFSMIICWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid | |

CAS RN |

1482875-99-9 | |

| Record name | 1-((tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2804804.png)

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

![2-((6-(4-fluorophenyl)-7-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804811.png)